8-ETHYL-3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
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Overview
Description
8-ETHYL-3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex heterocyclic compound It features a pyrano[3,4-c]pyridine core structure, which is a fused ring system combining pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as ethyl acetoacetate, piperidine, and 3,3-dimethyl-2-butanone can be used. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including the concentration of reactants, reaction time, and purification techniques, is crucial to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-ETHYL-3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-ETHYL-3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: A dipeptidyl peptidase (DPP)-4 inhibitor used in diabetes treatment.
3,3-Dimethyl-8-morpholin-4-yl-6-(2-oxo-2-piperidin-1-ylethoxy)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile: Another pyrano[3,4-c]pyridine derivative with potential pharmacological applications.
Uniqueness
8-ETHYL-3,3-DIMETHYL-6-(PIPERIDIN-1-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
8-ethyl-3,3-dimethyl-6-piperidin-1-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-4-16-15-12-22-18(2,3)10-13(15)14(11-19)17(20-16)21-8-6-5-7-9-21/h4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMGZKLIWWQFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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